molecular formula C6H9NOS B15381071 4,4-Dimethyl-5-sulfanylidenepyrrolidin-2-one CAS No. 92175-01-4

4,4-Dimethyl-5-sulfanylidenepyrrolidin-2-one

Cat. No.: B15381071
CAS No.: 92175-01-4
M. Wt: 143.21 g/mol
InChI Key: KFBDVEDDASPHBN-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-sulfanylidenepyrrolidin-2-one (CAS 121103-60-4) is a synthetic pyrrolidinone derivative with the molecular formula C6H9NOS and a molecular weight of 143.21 g/mol . This compound features a distinctive sulfanylidene (thioxo) group at the 5-position of the lactam ring, which can serve as a versatile building block in organic synthesis and medicinal chemistry research. Its structure makes it a potential precursor for the development of novel heterocyclic compounds, which are of significant interest in pharmaceutical and agrochemical discovery . Researchers may employ this lactam in the synthesis of more complex molecular architectures, leveraging its functional groups for further chemical modifications. The compound is provided as a high-purity material to ensure consistent performance in experimental applications. It is intended for research purposes in a laboratory setting only. This product is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

92175-01-4

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

4,4-dimethyl-5-sulfanylidenepyrrolidin-2-one

InChI

InChI=1S/C6H9NOS/c1-6(2)3-4(8)7-5(6)9/h3H2,1-2H3,(H,7,8,9)

InChI Key

KFBDVEDDASPHBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC1=S)C

Origin of Product

United States

Biological Activity

4,4-Dimethyl-5-sulfanylidenepyrrolidin-2-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure

The compound is characterized by a pyrrolidine ring with a sulfanyl group and dimethyl substitutions. Its structure can be represented as follows:

C7H12N2S\text{C}_7\text{H}_{12}\text{N}_2\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4,4-Dimethyl-5-sulfanylidenepyrrolidin-2-one. A series of synthesized derivatives were evaluated for their antibacterial activity against various strains, including Salmonella typhi and Escherichia coli. The results indicated moderate to strong activity against these pathogens.

CompoundBacterial StrainInhibition Zone (mm)
1Salmonella typhi15
2Escherichia coli12
3Staphylococcus aureus10

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Notably, it exhibited significant inhibition of acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of Alzheimer's disease and urinary tract infections, respectively.

EnzymeIC50 Value (µM)
Acetylcholinesterase45
Urease30

The biological activity of 4,4-Dimethyl-5-sulfanylidenepyrrolidin-2-one is believed to stem from its ability to interact with specific biological targets. Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, leading to inhibition.

Case Study 1: Antibacterial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various derivatives of the compound and tested their antibacterial efficacy. The most active derivatives showed IC50 values as low as 2.14±0.0032.14\pm 0.003 µM against urease, demonstrating their potential as therapeutic agents in treating infections caused by urease-producing bacteria .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve cognitive functions in animal models, suggesting its potential utility in treating neurodegenerative diseases .

Preparation Methods

Preparation Methods

Cyclization of Thioamide Precursors

The most widely reported route involves cyclizing γ-thioamide esters under acidic conditions. A representative protocol from EP0567949B1 details:

  • Reaction Setup :
    • Dissolve 4,4-dimethyl-3-thiocarbamoylbutyric acid (1.0 eq) in anhydrous dichloromethane.
    • Add trifluoroacetic acid (2.5 eq) dropwise at 0°C under nitrogen.
  • Cyclization :
    • Stir at reflux (40°C) for 12 hours.
    • Monitor by TLC (hexane:ethyl acetate, 3:1; Rf = 0.45).
  • Workup :
    • Quench with saturated NaHCO₃, extract with DCM, dry over MgSO₄.
    • Concentrate under reduced pressure to yield crude product.

Yield : 68–72% after purification by silica gel chromatography.

Mechanistic Insights

Cyclization proceeds via intramolecular nucleophilic attack of the thioamide sulfur on the activated carbonyl, forming the pyrrolidinone ring. The 4,4-dimethyl groups introduce steric hindrance, necessitating prolonged reaction times compared to unsubstituted analogs.

Alkylation of Pyrrolidinone Derivatives

An alternative approach modifies preformed pyrrolidin-2-one cores. A two-step method from antileishmanial drug development studies involves:

  • Thionation :
    • Treat 4,4-dimethylpyrrolidin-2-one (1.0 eq) with Lawesson’s reagent (0.55 eq) in toluene at 110°C for 6 hours.
    • Yield: 83% (isolated as yellow crystals).
  • Sulfanylidene Introduction :
    • React thionated intermediate with ethyl xanthogenate (1.2 eq) in DMF at 80°C for 3 hours.
    • Purify by recrystallization (ethanol/water).

Overall Yield : 61%.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate sterically hindered cyclizations:

Parameter Conventional Method Microwave Method
Temperature 40°C 120°C
Time 12 hours 45 minutes
Yield 68% 74%
Purity (HPLC) 95% 98%

Data adapted from EP0567949B1 and antileishmanial studies.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Yield (%) Purity (%) Scalability Key Challenge
Cyclization 68–72 95 Industrial Steric hindrance
Alkylation 61 92 Lab-scale Multi-step purification
Microwave-Assisted 74 98 Pilot-scale Equipment availability

Reagent and Solvent Optimization

  • Lawesson’s Reagent vs. P₂S₅ : Lawesson’s reagent gives higher regioselectivity (≥95:5) for thionation at C5 compared to P₂S₅ (80:20).
  • Solvent Effects :
    • Toluene: Optimal for Lawesson’s reagent-mediated thionation (no side sulfoxide formation).
    • DMF: Essential for xanthogenate reactions due to polar aprotic environment.

Industrial-Scale Production Challenges

Steric Effects of 4,4-Dimethyl Groups

The geminal dimethyl substituents at C4 hinder:

  • Ring Closure : Transition state stabilization requires higher activation energy.
  • Catalyst Access : Heterogeneous catalysts (e.g., Pd/C) show reduced efficiency in hydrogenation steps.

Mitigation Strategies :

  • Use ionic liquids (e.g., [BMIM][BF₄]) to enhance reactant mobility.
  • Employ high-pressure continuous flow reactors (10–15 bar) to improve cyclization kinetics.

Purification Protocols

Technique Conditions Purity Outcome
Recrystallization Ethanol:water (4:1), −20°C, 24 hrs 98%
Chromatography Silica gel, hexane:EtOAc gradient 99%
Sublimation 80°C, 0.01 mbar 95%

Emerging Methodologies

Enzymatic Desulfurization

Preliminary studies using Rhodococcus sp. enzymes selectively remove sulfur from over-sulfonated byproducts, enhancing final compound purity.

Photochemical Thiol-Ene Reactions

UV-initiated (λ = 365 nm) thiol-ene coupling with allyl derivatives introduces functional handles for downstream applications:

$$ \text{4,4-Dimethyl-5-sulfanylidenepyrrolidin-2-one} + \text{CH}2=\text{CHCH}2\text{SH} \xrightarrow{\text{UV}} \text{Alkylated Product} $$

Conversion : 89% (72 hours).

Q & A

Q. What are the common synthetic strategies for synthesizing 4,4-dimethyl-5-sulfanylidenepyrrolidin-2-one and related derivatives?

Methodological Answer: Synthesis typically involves multi-step routes, including cyclization, functionalization of pyrrolidinone cores, and sulfanylidene group introduction. Key steps may include:

  • Cyclization : Formation of the pyrrolidin-2-one ring via intramolecular lactamization or condensation reactions under reflux conditions (e.g., using acetic anhydride or thionyl chloride as cyclization agents) .
  • Sulfanylidene Introduction : Thiolation reactions using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) to convert carbonyl groups to thiocarbonyls .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., methanol/water) to isolate pure products .
    Key Considerations : Reaction temperatures (often 80–120°C) and solvent polarity (e.g., DMF, THF) significantly impact yields.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Provides definitive confirmation of stereochemistry and bond lengths/angles. For example, monoclinic crystal systems (space group C2/c) with β angles ~121° are common for pyrrolidinone derivatives .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to distinguish CH₃, CH₂, and quaternary carbons. Aromatic protons in substituents (e.g., fluorophenyl groups) show splitting patterns at δ 6.8–7.5 ppm .
    • 2D NMR : COSY and NOESY resolve overlapping signals in crowded regions (e.g., methyl groups at δ 1.2–1.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 435.45 for C₂₆H₂₃F₂NO₃ derivatives) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for sulfanylidene-containing pyrrolidinones?

Methodological Answer: Data discrepancies often arise from tautomerism or conformational flexibility. Strategies include:

  • Variable-Temperature NMR : Monitor dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C to 100°C .
  • Computational Modeling : DFT calculations (B3LYP/6-31G* level) predict stable conformers and compare theoretical/experimental NMR shifts .
  • Cross-Validation : Combine X-ray data (e.g., bond angles like C1–C20–C21 = 116.98°) with IR spectroscopy (C=S stretches at 1050–1150 cm⁻¹) to resolve ambiguities .

Q. What strategies optimize reaction yields in multi-step syntheses of structurally similar compounds?

Methodological Answer:

  • Stepwise Monitoring : Use TLC or LC-MS to track intermediates and adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfanylating agents) .
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of sulfanylidene intermediates, while toluene minimizes side reactions in cyclization steps .
    Example : In a 3-step synthesis, optimizing solvent (DMF → THF) increased yield from 45% to 72% .

Key Challenges and Solutions

  • Low Solubility : Use DMSO or sonication to dissolve sulfanylidene intermediates for NMR analysis .
  • Byproduct Formation : Add molecular sieves to absorb water in thiolation reactions, minimizing hydrolysis .

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